molecular formula C12H16F3N3 B5602653 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 308294-34-0

1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B5602653
CAS No.: 308294-34-0
M. Wt: 259.27 g/mol
InChI Key: CUKJIRRBSPCVRA-UHFFFAOYSA-N
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Description

1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound of significant interest in research and development, particularly in the field of agrochemistry. It belongs to a class of trifluoromethylpyridine piperazine derivatives that have demonstrated promising biological activities. Scientific studies on closely related analogues have shown that this chemical class exhibits potent antiviral activity against plant viruses such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some derivatives outperforming commercial antiviral agents . The mechanism of action for these active compounds is linked to their role as plant immune activators. Research indicates they can enhance the activities of key defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL) . Furthermore, these compounds activate the phenylpropanoid biosynthesis pathway, which strengthens the systemic acquired resistance (SAR) in plants, providing a robust defense against viral infections . The unique electronic effects and lipophilic properties contributed by the trifluoromethylpyridine moiety are crucial for the compound's conformation, metabolism, and overall bioactivity . This structure is a key active feature in numerous commercial pesticides, herbicides, and insecticides . As a versatile building block, this piperazine derivative is also valuable in medicinal chemistry for the synthesis of potential therapeutic agents. Piperazine-containing compounds are frequently explored as ligands for various biological receptors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-2-17-5-7-18(8-6-17)11-4-3-10(9-16-11)12(13,14)15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKJIRRBSPCVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977940
Record name 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308294-34-0, 6238-42-2
Record name 1-Ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308294-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be synthesized through various methods. One common approach involves the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate, which is then further reacted to construct the piperazine ring . Another method involves the Suzuki coupling reaction between pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate and 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, followed by subsequent reactions to introduce the piperazine moiety .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The

Biological Activity

1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (TFMPP) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological and therapeutic contexts. Understanding its biological activity is crucial for exploring its applications in medicine and other fields.

  • IUPAC Name: this compound
  • CAS Number: 308294-34-0
  • Molecular Formula: C12H16F3N3
  • Molecular Weight: 273.27 g/mol

The precise biological targets and mechanisms of action for TFMPP are not fully elucidated. However, compounds in the piperazine class are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors, which may contribute to their pharmacological effects.

Potential Mechanisms:

  • Serotonergic Activity: TFMPP may exhibit activity at serotonin receptors, which is common among piperazine derivatives.
  • Anthelmintic Action: Similar to other piperazine compounds, it may have anthelmintic properties, potentially paralyzing parasites.

Antimicrobial Activity

Research indicates that piperazine derivatives, including TFMPP, possess antimicrobial properties. A study focusing on N-arylpiperazines showed promising results against various strains of Mycobacterium, suggesting that similar compounds may exhibit significant antibacterial activity .

CompoundMIC (μM)Target Organism
TFMPPTBDTBD
Isoniazid29.17M. kansasii
Other N-ArylpiperazinesVariesM. marinum

Cytotoxicity Studies

In vitro studies have demonstrated that some piperazine derivatives exhibit low cytotoxicity while maintaining antimicrobial efficacy. For instance, derivatives tested against human monocytic leukemia THP-1 cells showed minimal cytotoxic effects while retaining significant antimicrobial activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study on a series of piperazine compounds showed that modifications in the structure could enhance antimicrobial activity against Mycobacterium species. The research highlighted the importance of electronic and steric properties in determining the efficacy of these compounds .
  • Structure–Activity Relationship:
    • The relationship between chemical structure and biological activity was explored extensively, indicating that specific substitutions on the piperazine ring could lead to enhanced binding affinity to target sites and improved therapeutic outcomes .
  • Toxicity Assessments:
    • Toxicity evaluations indicated that many piperazine derivatives, including TFMPP, have favorable safety profiles, making them suitable candidates for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

1-Arylmethyl-4-[5-(Trifluoromethyl)pyridin-2-yl]piperazines
  • Structure : Replaces the ethyl group with an arylmethyl substituent (e.g., benzyl or substituted benzyl).
  • Synthesis : Derived via nucleophilic substitution or Suzuki coupling reactions .
  • Bioactivity: Exhibits insecticidal activity against Pseudaletia separata (armyworm), with EC₅₀ values in the micromolar range. For example, 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) acts as a serotonin receptor agonist, influencing insect growth inhibition .
  • Key Difference : The arylmethyl group enhances target affinity but may reduce metabolic stability compared to the ethyl group.
1-(2-Hydroxyethyl)-4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
  • Structure : Features a hydroxylated ethyl side chain (CAS: 215434-37-0).
  • Properties : Melting point 71–73°C; molecular weight 275.27 g/mol. Classified as an irritant (Xi hazard symbol) .
  • Application : Primarily used as a synthetic intermediate for further functionalization.
Sulfonyl-Substituted Derivatives
  • Examples :
    • 1-((2-Bromophenyl)sulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (33): Synthesized via SuFEx chemistry with Ca(NTf₂)₂, yielding 79% .
    • 1-(Phenylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (34): Similar synthesis, used in pesticide development .
  • Bioactivity : Sulfonyl groups improve solubility and enable covalent binding to biological targets, such as enzymes or receptors.

Pyridine Ring Modifications

Pyridin-2-yl vs. Pyridin-3-yl Substituents
  • Example : 1-Ethyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine vs. 1-Ethyl-4-[5-(trifluoromethyl)pyridin-3-yl]piperazine.
  • Impact : Positional isomerism significantly affects receptor binding. The 2-pyridinyl group in the target compound enhances steric complementarity with serotonin receptors compared to 3-pyridinyl analogs .
Trifluoromethyl vs. Halogenated Pyridines
  • Example : Replacement of CF₃ with Cl or Br reduces hydrophobicity and alters metabolic pathways.
  • Bioactivity : Chlorinated derivatives (e.g., 1-ethyl-4-[3-chloropyridin-2-yl]piperazine) show vanilloid receptor antagonism but lower insecticidal potency .

Piperazine Core Modifications

Piperazine vs. Piperidine
  • Example : 1-(3-((4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (100) vs. piperidine analogs.
  • Impact : Piperidine derivatives exhibit improved blood-brain barrier penetration but reduced aqueous solubility .

Insecticidal Activity

  • 1-Ethyl-4-[5-CF₃-pyridin-2-yl]piperazine : Moderate larvicidal activity (EC₅₀ = 12 µM) against Pseudaletia separata .
  • Arylmethyl Analogs : Higher potency (EC₅₀ = 3–5 µM) due to enhanced hydrophobic interactions .

Cytochrome P450 Inhibition

  • 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-CF₃-pyridin-2-yl]piperazine (EMTPP) : Inactivates CYP2D6 via apoprotein adduction (IC₅₀ = 5.5 µM) .

Neuroprotective Effects

  • Piperazine-Amide Derivatives: Compounds like 5-(3,4-methylenedioxyphenyl)-pentadienoic acid N-methyl piperazine amide protect SH-SY5Y cells from corticosterone-induced damage .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group : Critical for insecticidal and receptor-binding activities due to its electron-withdrawing and hydrophobic properties.
  • Ethyl vs. Arylmethyl Substituents : Ethyl improves metabolic stability, while arylmethyl enhances target affinity.
  • Sulfonyl Groups : Enable covalent modulation of enzymes but may increase toxicity.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a substituted pyridine derivative and a piperazine precursor. A common method includes:

  • Step 1: Reacting 2-chloro-5-(trifluoromethyl)pyridine with ethylpiperazine under basic conditions (e.g., K₂CO₃ or NEt₃) in a polar aprotic solvent (DMF, DMSO) at 60–100°C for 6–24 hours .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
  • Key Considerations: Reaction efficiency depends on the electron-withdrawing effect of the trifluoromethyl group, which activates the pyridine ring for substitution .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and piperazine protons (δ ~3.0–3.5 ppm) .
    • ¹³C NMR: Peaks for the trifluoromethyl group (δ ~120–125 ppm, q, J = 270–280 Hz) and pyridine carbons .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₂H₁₅F₃N₄) with <5 ppm error .
  • Infrared Spectroscopy (IR): Stretching vibrations for C-F (1100–1200 cm⁻¹) and aromatic C-N (1250–1350 cm⁻¹) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst Screening: Use coupling agents like TBTU or HOBt in amidation reactions to reduce side products (e.g., racemization) .

  • Solvent Optimization: Replace DMF with acetonitrile or THF to improve solubility of intermediates .

  • Temperature Control: Lower reaction temperatures (40–60°C) minimize decomposition of heat-sensitive intermediates .

  • Data Table:

    ConditionYield (%)Purity (%)
    DMF, 80°C6590
    Acetonitrile, 60°C7895
    THF, 50°C7292

Advanced: How can computational methods predict biological activity?

Answer:

  • Molecular Docking: Simulate interactions with targets like serotonin receptors (5-HT) or kinases using AutoDock Vina. The trifluoromethyl group enhances hydrophobic binding .
  • QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
  • Case Study: Analogous piperazine derivatives show IC₅₀ values <1 µM against cancer cell lines when optimized for lipophilicity .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels vs. apoptosis markers) .
  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation that may skew in vitro results .
  • Dose-Response Curves: Perform 8-point dilution series to confirm potency thresholds .

Basic: What are common impurities during synthesis, and how are they removed?

Answer:

  • Byproducts: Unreacted 2-chloro-5-(trifluoromethyl)pyridine or ethylpiperazine dimerization products.
  • Purification:
    • Liquid-Liquid Extraction: Remove polar impurities with brine washes .
    • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final polishing .

Advanced: What strategies enhance solubility for in vivo studies?

Answer:

  • Salt Formation: Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .
  • Co-Solvents: Use cyclodextrin complexes or PEG-400/water mixtures (up to 20% v/v) .
  • Prodrug Design: Introduce ester or phosphate groups at the piperazine nitrogen .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods due to potential respiratory irritation .
  • Storage: Keep in amber vials at –20°C under argon to prevent hydrolysis .

Advanced: How to evaluate metabolic pathways in preclinical studies?

Answer:

  • Cytochrome P450 Inhibition: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite Identification: Use LC-MS/MS to detect hydroxylated or N-dealkylated products .
  • Species Comparison: Compare rat vs. human liver microsomes to predict interspecies variability .

Advanced: What are the challenges in crystallizing this compound for X-ray studies?

Answer:

  • Polymorphism: Slow evaporation from ethanol/water mixtures (7:3) yields monoclinic crystals .
  • Cryoprotection: Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .
  • Data Collection: Use synchrotron radiation (λ = 0.9 Å) to resolve light atoms (F, N) .

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